1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine
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Overview
Description
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine is an organic compound characterized by a piperidine ring attached to a propyl chain, which is further linked to a phenyl ring substituted with two methoxy groups at the 2 and 6 positions
Preparation Methods
The synthesis of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol and 3-chloropropylpiperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropylpiperidine with the phenoxide ion derived from 2,6-dimethoxyphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any unsaturated bonds present in the molecule.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted phenoxypropylpiperidines.
Scientific Research Applications
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, enzyme catalysis, and receptor binding, depending on the specific application being studied.
Comparison with Similar Compounds
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidine can be compared with similar compounds such as:
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to differences in its chemical and biological properties.
1-[3-(2,6-Dimethoxyphenoxy)propyl]piperidin-4-amine: The presence of an amine group at the 4-position of the piperidine ring introduces additional reactivity and potential biological activity.
1-[3-(2,6-Dimethylphenoxy)propyl]piperidine: The substitution of methoxy groups with methyl groups on the phenyl ring results in different electronic and steric effects, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-14-8-6-9-15(19-2)16(14)20-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKJLOGRVOHUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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